![molecular formula C9H10FNO2 B1529873 3-Fluoro-5-hydroxy-N,N-dimethylbenzamide CAS No. 1243401-15-1](/img/structure/B1529873.png)
3-Fluoro-5-hydroxy-N,N-dimethylbenzamide
Overview
Description
Scientific Research Applications
Neurokinin-1 Receptor Antagonism
Compounds related to "3-Fluoro-5-hydroxy-N,N-dimethylbenzamide" have been studied for their potential as neurokinin-1 (NK1) receptor antagonists, which are relevant in clinical efficacy for conditions like emesis and depression. For instance, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride demonstrates high affinity and effectiveness in preclinical tests relevant to these conditions (Harrison et al., 2001).
Sigma-2 Receptor Ligands
Research on sigma-2 receptor ligands, like 5-bromo-N-(4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide, highlights their upregulation in proliferating tumor cells, indicating potential applications in tumor imaging and therapy. These compounds have shown high affinity and selectivity for the sigma-2 receptor, making them suitable for identifying breast tumors in vivo and possibly for imaging solid tumors with positron emission tomography (PET) (Rowland et al., 2006).
Hybrid Anion-Exchange Membranes
Another area of application is in the development of hybrid anion-exchange membranes for alkaline fuel cells. Poly(2,6-dimethyl-1,4-phenylene oxide)-based membranes have been prepared, exhibiting enhanced hydroxyl conductivity and swelling-resistant properties, suitable for alkaline membrane fuel cells (Wu et al., 2010).
Fluorine-18 Labeled Benzamide Analogues
Fluorine-18 labeled benzamide analogues are explored for PET imaging of sigma-2 receptor status in solid tumors, demonstrating high tumor uptake and favorable tumor/normal tissue ratios. This research underscores the significance of such compounds in the diagnosis and monitoring of tumor progression and response to therapy (Tu et al., 2007).
Hydroxyl Radical Detection
Additionally, the development of methods for the detection of hydroxyl radicals using compounds such as dimethyl sulfoxide (DMSO) to generate formaldehyde, which reacts with ammonia and 1,3-cyclohexanedione (CHD) to produce a fluorescent product, indicates the utility of related compounds in analytical chemistry and biological research (Tai et al., 2002).
Future Directions
properties
IUPAC Name |
3-fluoro-5-hydroxy-N,N-dimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-11(2)9(13)6-3-7(10)5-8(12)4-6/h3-5,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWFGOPXACITLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC(=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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